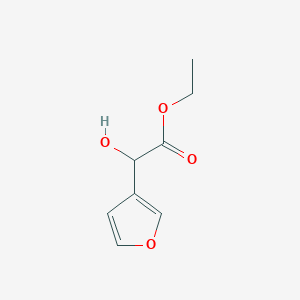![molecular formula C14H10N6 B13873628 8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that features a quinoline moiety fused with a triazolopyrazine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of the Triazolopyrazine Ring: The triazolopyrazine ring can be synthesized by reacting hydrazine derivatives with appropriate diketones or by cyclization reactions involving nitriles and hydrazides.
Coupling of Quinoline and Triazolopyrazine: The final step involves coupling the quinoline moiety with the triazolopyrazine ring. This can be achieved through nucleophilic substitution reactions or by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the quinoline or triazolopyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Triazolopyrazine Derivatives: Compounds like triazolopyrazine-based kinase inhibitors, which are studied for their anticancer activities.
Uniqueness
8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its fused ring system, which combines the properties of both quinoline and triazolopyrazine. This unique structure allows it to exhibit a broad range of biological activities and makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C14H10N6 |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
8-quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C14H10N6/c15-14-18-13-12(17-7-8-20(13)19-14)10-3-1-5-11-9(10)4-2-6-16-11/h1-8H,(H2,15,19) |
InChI Key |
CHHHXAFGRZUSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC=CN4C3=NC(=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


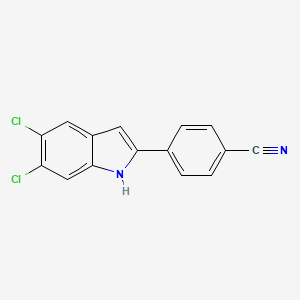
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
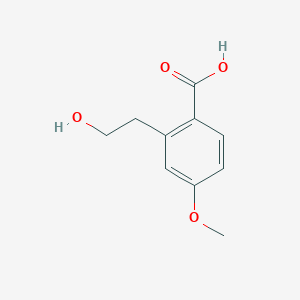




![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)
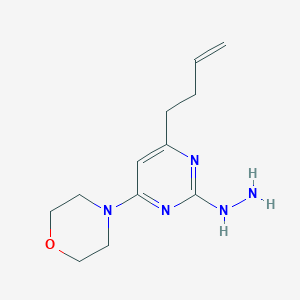

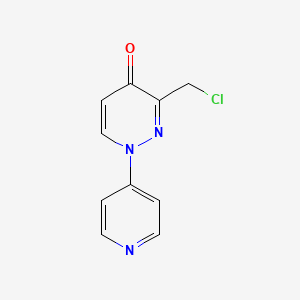
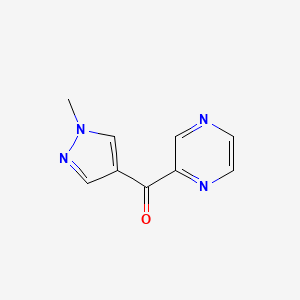
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)
